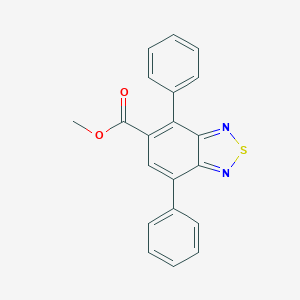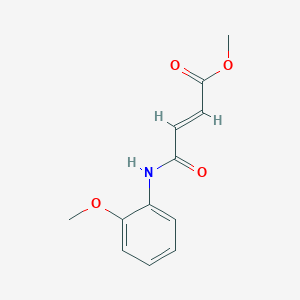
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as MDBT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the formation of a complex between the Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate molecule and the target biomolecule. This complex formation results in a change in the fluorescence properties of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, allowing for the detection and imaging of the target biomolecule. The exact mechanism of complex formation is still being studied, but it is believed to involve non-covalent interactions such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. Studies have shown that Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate does not affect cell viability or cause any significant changes in cellular function. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has several advantages for use in lab experiments, including its high selectivity for biomolecules, its fluorescent properties, and its ease of synthesis. However, there are also limitations to the use of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, including its relatively low quantum yield and its sensitivity to environmental factors such as pH and temperature.
Direcciones Futuras
There are several potential future directions for the study and application of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of research is the development of new methods for synthesizing Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate that are more efficient and environmentally friendly. Another area of research is the optimization of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for detecting and imaging specific biomolecules. Additionally, there is potential for the development of new applications for Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate in fields such as drug discovery and medical imaging.
Métodos De Síntesis
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate can be synthesized using various methods, including the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl chloroformate in the presence of a base such as triethylamine. Another method involves the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl iodide in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate with high purity.
Aplicaciones Científicas De Investigación
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the main applications of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate is as a fluorescent probe for detecting and imaging biological molecules. Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying the structure and function of these molecules.
Propiedades
Fórmula molecular |
C20H14N2O2S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
JEMGULYVPOEARW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
